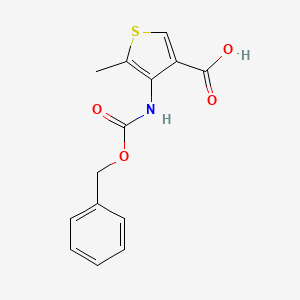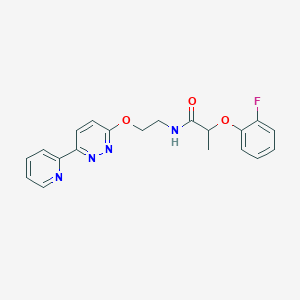
6-(3-(tert-butylsulfonyl)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-(tert-butylsulfonyl)pyrrolidine-1-carbonyl)-2-methylpyridazin-3(2H)-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as Boc-pyr-MP and has been synthesized using various methods.
作用機序
The mechanism of action of Boc-pyr-MP is not well understood. However, studies have shown that this compound can inhibit the activity of various enzymes such as kinases and proteases. Boc-pyr-MP can also bind to proteins and modulate their function.
Biochemical and Physiological Effects
Boc-pyr-MP has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of various kinases such as c-Jun N-terminal kinase (JNK) and mitogen-activated protein kinase (MAPK). Boc-pyr-MP can also inhibit the activity of various proteases such as cathepsin B and L. Additionally, Boc-pyr-MP has been shown to have antiviral activity against the hepatitis C virus.
実験室実験の利点と制限
Boc-pyr-MP has several advantages for lab experiments. This compound is relatively easy to synthesize and can be obtained in high yields. Boc-pyr-MP is also stable under various conditions and can be stored for long periods of time. However, Boc-pyr-MP has some limitations for lab experiments. This compound can be toxic to cells at high concentrations and can also inhibit the activity of non-target proteins.
将来の方向性
There are several future directions related to Boc-pyr-MP. One potential direction is the development of new bioactive molecules using Boc-pyr-MP as a building block. Another potential direction is the study of the mechanism of action of Boc-pyr-MP and its effects on various proteins and enzymes. Additionally, the development of new synthetic methods for Boc-pyr-MP and its derivatives could lead to the discovery of new bioactive molecules with potential applications in various fields.
Conclusion
In conclusion, Boc-pyr-MP is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using various methods and has been studied for its potential applications in medicinal chemistry, drug discovery, and chemical biology. Boc-pyr-MP has several advantages for lab experiments but also has some limitations. There are several future directions related to Boc-pyr-MP, including the development of new bioactive molecules and the study of its mechanism of action.
合成法
Boc-pyr-MP can be synthesized using various methods, including the reaction of tert-butylsulfonyl pyrrolidine-1-carboxylic acid with 2-methylpyridazin-3(2H)-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or dimethylformamide (DMF) and the product is purified using column chromatography.
科学的研究の応用
Boc-pyr-MP has been studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and chemical biology. This compound has been used as a building block for the synthesis of various bioactive molecules such as kinase inhibitors, protease inhibitors, and antiviral agents. Boc-pyr-MP has also been used as a tool compound for the study of protein-protein interactions and enzyme kinetics.
特性
IUPAC Name |
6-(3-tert-butylsulfonylpyrrolidine-1-carbonyl)-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c1-14(2,3)22(20,21)10-7-8-17(9-10)13(19)11-5-6-12(18)16(4)15-11/h5-6,10H,7-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAEJOYDGZDYKFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)C(=O)C2=NN(C(=O)C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-1-pentyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2950459.png)
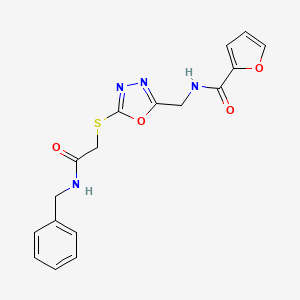
![7-(Dimethoxymethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2950462.png)
![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2950465.png)
![N-(3-chloro-4-methylphenyl)-2-[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2950468.png)
![N-[2-(4-methylpiperazino)-5-(trifluoromethyl)phenyl]-N'-phenylurea](/img/structure/B2950469.png)
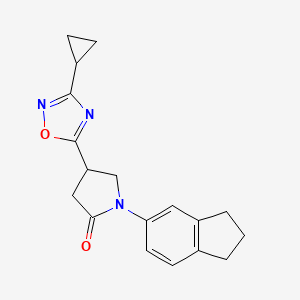
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(2-(phenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2950473.png)
![2-benzyl-1-(phenylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2950475.png)
![N-(4-ethylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2950476.png)
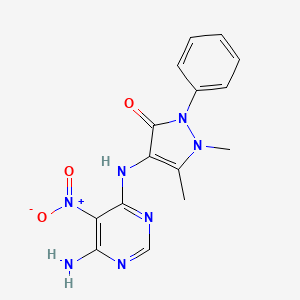
![1-Benzofuran-2-yl-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2950478.png)
